molecular formula C8H18ClN B8087491 (3,3-Dimethylcyclohexyl)azanium;chloride

(3,3-Dimethylcyclohexyl)azanium;chloride

Cat. No.: B8087491
M. Wt: 163.69 g/mol
InChI Key: DTIIIRPTARKHJA-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclohexyl)azanium;chloride is a quaternary ammonium salt characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and an azanium (NH₃⁺) group. The chloride counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, and organic synthesis. Its rigid cyclohexyl backbone contributes to stereochemical stability, while the dimethyl groups influence lipophilicity and steric hindrance .

Properties

IUPAC Name

(3,3-dimethylcyclohexyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIIIRPTARKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)[NH3+])C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Azanium Salts

Structural and Physicochemical Properties

The compound’s closest analogues include azanium salts with substituted cyclohexane rings or similar quaternary ammonium frameworks. Key comparisons are summarized below:

Compound Molecular Weight (g/mol) Substituents Key Properties Reference
(3,3-Dimethylcyclohexyl)azanium;chloride ~221.8 (estimated) 3,3-dimethylcyclohexyl, NH₃⁺, Cl⁻ High thermal stability, moderate solubility in water, stereochemical rigidity
Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride 359.9 Diphenyl, ketone, branched alkyl Enhanced hydrophobicity (logP ~4.2), lower water solubility, UV-active
2-(2-Cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride N/A Cyclohexyl, hydroxyl, ester linkage Amphiphilic behavior, pH-dependent solubility (pKa ~8.5)
3-(3-Chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)propyl-dimethylazanium;chloride 380.3 Benzothiepin, chloro, ketone High molecular rigidity, potential CNS activity, poor aqueous solubility
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 177.6 Oxadiazole, ethyl group Low molecular weight, high bioavailability, hydrogen-bonding capacity
Key Observations:
  • Hydrophobicity : Diphenyl-substituted analogues (e.g., ) exhibit higher logP values due to aromatic groups, whereas hydroxyl or ester-containing derivatives (e.g., ) show amphiphilic properties.
  • Solubility : The chloride counterion universally improves water solubility, but bulky substituents (e.g., benzothiepin in ) counteract this effect.
  • Bioactivity : Oxadiazole-containing compounds () are often designed for CNS penetration, while dimethylcyclohexyl derivatives may prioritize metabolic stability.

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